Transcarbamoylation Byproduct Suppression: KDMO vs. t-BuOK in Macrocyclic HCV Protease Inhibitor Synthesis
In the large-scale synthesis of the HCV protease inhibitor BI 201302, KDMO was selected over t-BuOK for a key SNAr step. With KDMO, transcarbamoylation byproducts were limited to 1–2% and were readily removed by crystallization. In contrast, when t-BuOK was employed under otherwise identical conditions, the transcarbamoylation byproducts could not be adequately purged by crystallization, necessitating a change of base to achieve pharmaceutically acceptable purity [1].
| Evidence Dimension | Transcarbamoylation byproduct formation and purification amenability |
|---|---|
| Target Compound Data | KDMO: 1–2% transcarbamoylation byproducts; removed by crystallization |
| Comparator Or Baseline | Potassium tert-butoxide (t-BuOK): transcarbamoylation byproducts formed; not effectively removed by crystallization |
| Quantified Difference | KDMO enabled crystallization-based purification; t-BuOK did not meet purity requirements |
| Conditions | SNAr reaction in the convergent synthesis of BI 201302 (HCV NS3/4A protease inhibitor); macrocyclic target; multi-kilogram process scale |
Why This Matters
For procurement in pharmaceutical process development, the ability to meet purity specifications via standard unit operations (crystallization) rather than chromatography directly reduces manufacturing cost and cycle time.
- [1] Wei X, et al. A Highly Convergent and Efficient Synthesis of a Macrocyclic Hepatitis C Virus Protease Inhibitor BI 201302. Org. Lett. 2013, 15(5), 1016–1019. DOI: 10.1021/ol303498m. PMID: 23406520. View Source
